sodium;ethyl 3-cyano-2-oxopropanoate
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Overview
Description
Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is a chemical compound with the molecular formula C6H6NNaO3. It is known for its unique structure, which includes a cyano group, an ethoxy group, and a dioxopropan-1-ide moiety. This compound is primarily used in research and industrial applications due to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide typically involves the reaction of ethyl cyanoacetate with sodium ethoxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:
C2H5OCH2CN+NaOEt→C6H6NNaO3
Industrial Production Methods
In industrial settings, the production of Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is scaled up using similar synthetic routes. The process involves the use of large reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, including halides and amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce primary amines.
Scientific Research Applications
Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is used in biochemical assays and as a precursor for the synthesis of biologically active molecules.
Medicine: Research into potential pharmaceutical applications includes its use as an intermediate in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the ethoxy group can undergo substitution reactions. These interactions can lead to the formation of various products, depending on the reaction conditions and the presence of other reagents.
Comparison with Similar Compounds
Similar Compounds
- Sodium 1-cyano-2,3-dioxopropan-1-ide
- Sodium 1-cyano-3-methoxy-2,3-dioxopropan-1-ide
- Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide
Uniqueness
Sodium 1-cyano-3-ethoxy-2,3-dioxopropan-1-ide is unique due to its specific combination of functional groups, which confer distinct reactivity and properties. This makes it particularly valuable in certain synthetic and industrial applications where other similar compounds may not be as effective.
Properties
IUPAC Name |
sodium;ethyl 3-cyano-2-oxopropanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6NO3.Na/c1-2-10-6(9)5(8)3-4-7;/h3H,2H2,1H3;/q-1;+1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFVBNFHLHRQPLC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)[CH-]C#N.[Na+] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6NNaO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
53544-13-1 |
Source
|
Record name | Propanoic acid, 3-cyano-2-oxo-, ethyl ester, ion(1-), sodium (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=53544-13-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | sodium 1-cyano-2-(ethoxycarbonyl)-2-oxoethanide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.471 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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